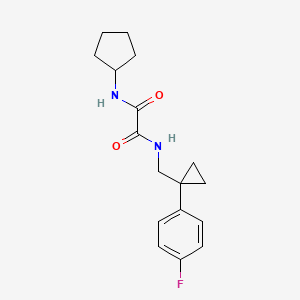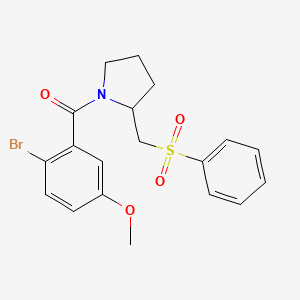
(2-Bromo-5-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Bromo-2-methoxypyridine, have been reported. It has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Characterization
Research on analogous compounds demonstrates advanced synthesis techniques and characterization methods. For instance, studies on derivatives of methanone and their synthesis, such as the creation of antiestrogenic compounds through complex synthetic pathways involving Grignard reactions, demethylation, and etherification processes, indicate the chemical versatility and potential pharmaceutical applications of similar compounds (Jones et al., 1979). These methodologies offer a framework for synthesizing and analyzing compounds with potentially significant biological activities.
Structural Analysis and Molecular Docking
The molecular structure and docking studies of related compounds, such as the detailed crystal and molecular structure analysis, provide insights into the interaction mechanisms at the molecular level (Lakshminarayana et al., 2009). Such studies are crucial for understanding the biological relevance and potential therapeutic uses of complex molecules, including their interactions with biological targets and the resulting structural implications.
Antioxidant and Biological Activities
Research on bromophenol derivatives and their carbonic anhydrase inhibitory activities highlights the exploration of natural and synthetic compounds for their potential in treating diseases or conditions associated with enzyme dysregulation (Akbaba et al., 2013). This line of investigation points towards the significance of chemical compounds in medicinal chemistry and pharmacology, particularly in identifying new therapeutic agents.
Novel Synthetic Pathways and Drug Discovery
The synthesis of new compounds through innovative pathways, as demonstrated by the creation of compounds with potential as positron emission tomography (PET) imaging agents for diseases like Parkinson's (Wang et al., 2017), exemplifies the compound's potential in contributing to the advancement of diagnostic tools and therapeutic drugs.
Safety and Hazards
The safety and hazards of a similar compound, 5-Bromo-2-methoxypyridine, have been documented. It has hazard statements H315 - H319 - H335 and precautionary statements P302 + P352 - P305 + P351 + P338. It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 and its target organs include the respiratory system .
Zukünftige Richtungen
The future directions for the study of (2-Bromo-5-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone and similar compounds could involve further exploration of their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Eigenschaften
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-bromo-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-15-9-10-18(20)17(12-15)19(22)21-11-5-6-14(21)13-26(23,24)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQERFCTYPOEYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-methoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

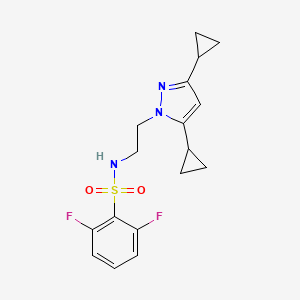
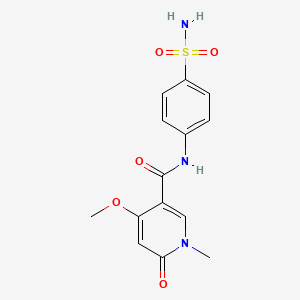
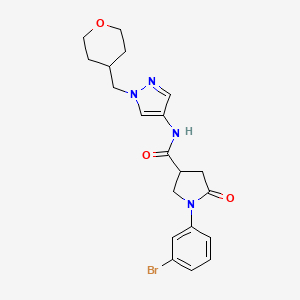

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)
![N-(2-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2582367.png)
![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)
![Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2582370.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B2582371.png)
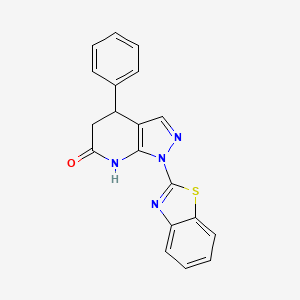
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2582374.png)


